4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound. The morpholine ring, benzyl group, and trifluoroethyl group each have distinct reactivity profiles, and the reactions this compound undergoes would depend on the specific conditions .Scientific Research Applications
Synthesis and Structural Analysis
- A study described the synthesis of a related compound, focusing on its crystal structure and biological activity against cancer cell lines. This research illustrates the compound's potential in cancer therapy, showcasing its effectiveness in inhibiting cancer cell proliferation (Lu et al., 2017).
- Another research effort detailed the synthesis and antitumor activity of a similar compound, highlighting its distinct capacity to inhibit the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Biological and Antimicrobial Activities
- A study on the design, synthesis, and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including morpholine-substituted compounds, demonstrated their significant potential as antibacterial agents. This research indicates the compound's versatility and applicability in developing new antimicrobial agents (Devarasetty et al., 2019).
Chemical Properties and Reactions
- An investigation into the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a structurally related compound, provides insights into its chemical behavior, highlighting the specificity of reactions involving the nitrogen atom of the oxoquinoline group. This study has implications for medicinal chemistry, offering a pathway to design drugs with tailored properties (Batalha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)9-18-13(21)11-7-22-8-12(20)19(11)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRSESMPFFMNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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